molecular formula C15H22N2O2 B14556347 Isoxazole, 3,3'-methylenebis[5-butyl- CAS No. 62024-86-6

Isoxazole, 3,3'-methylenebis[5-butyl-

Cat. No.: B14556347
CAS No.: 62024-86-6
M. Wt: 262.35 g/mol
InChI Key: OQLYXUUHMOVUDW-UHFFFAOYSA-N
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Description

Isoxazole, 3,3’-methylenebis[5-butyl-] is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential. This particular compound is notable for its unique structure, which includes two isoxazole rings connected by a methylene bridge and substituted with butyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and a nitrile oxide (acting as the dipole). This reaction can proceed via a concerted mechanism or through a step-by-step mechanism involving diradical intermediates .

For the specific synthesis of Isoxazole, 3,3’-methylenebis[5-butyl-], the following steps are generally involved:

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) catalysts. due to the high costs, toxicity, and waste generation associated with metal-catalyzed reactions, there is a growing interest in developing metal-free synthetic routes .

Chemical Reactions Analysis

Types of Reactions: Isoxazole, 3,3’-methylenebis[5-butyl-] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Isoxazole, 3,3’-methylenebis[5-butyl-] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Isoxazole, 3,3’-methylenebis[5-butyl-] involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to bind to and inhibit enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of histone deacetylases (HDACs), leading to changes in gene expression and inhibition of cancer cell growth .

Comparison with Similar Compounds

Isoxazole, 3,3’-methylenebis[5-butyl-] can be compared with other isoxazole derivatives, such as:

The uniqueness of Isoxazole, 3,3’-methylenebis[5-butyl-] lies in its specific structure and the potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

62024-86-6

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

5-butyl-3-[(5-butyl-1,2-oxazol-3-yl)methyl]-1,2-oxazole

InChI

InChI=1S/C15H22N2O2/c1-3-5-7-14-10-12(16-18-14)9-13-11-15(19-17-13)8-6-4-2/h10-11H,3-9H2,1-2H3

InChI Key

OQLYXUUHMOVUDW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=NO1)CC2=NOC(=C2)CCCC

Origin of Product

United States

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